molecular formula C8H11N B8458469 1,2,3,5-Tetrahydroindolizine CAS No. 95175-94-3

1,2,3,5-Tetrahydroindolizine

Cat. No. B8458469
Key on ui cas rn: 95175-94-3
M. Wt: 121.18 g/mol
InChI Key: ZBPHPBWGQALQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618300B2

Procedure details

To a solution of 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(propan-2-yl)pyridinium bromide (1.55 g, 4.37 mmol) and ethyl 2,2,7,7-tetramethyl-6-oxooct-4-ynoate (1.04 g, 4.37 mmol) in DMF (8.0 mL) is added TEA (0.9 mL, 6.56 mmol). The mixture is heated at 70° C. for 24 h then cooled to 23° C. and partitioned between Et2O and water. The organics are washed with water, dried with MgSO4, filtered, and concentrated in vacuo. Purification of the crude by flash chromatography (SiO2, hexanes to 10% EtOAc in hexanes) gives dihydroindolizine (340 mg, 15%) that is dissolved in MeOH (10 mL) and treated with sodium borohydride (25 mg, 0.664 mmol). The mixture is stirred for 10 min then treated with water, extracted with EtOAc, dried with MgSO4, filtered, and concentrated in vacuo. The residue is dissolved in MeOH (4 mL) and 6M aqueous NaOH (4 mL) and heated at 70° C. for 1 h then cooled to 23° C. The mixture is acidified to pH=1 with concentrated aqueous HCl, then partitioned between CH2Cl2 and brine. The organics are dried with MgSO4, filtered, and concentrated in vacuo. Purification of the crude by reverse phase HPLC gives the title compound (44 mg, 14%).
Name
1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(propan-2-yl)pyridinium bromide
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
ethyl 2,2,7,7-tetramethyl-6-oxooct-4-ynoate
Quantity
1.04 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
15%

Identifiers

REACTION_CXSMILES
[Br-].ClC1C=C[C:6]([C:9](=O)[CH2:10][N+:11]2[CH:16]=[CH:15][C:14](C(C)C)=[CH:13][CH:12]=2)=CC=1.CC(C)(CC#CC(=O)C(C)(C)C)C(OCC)=O>CN(C=O)C>[CH2:6]1[C:12]2[N:11]([CH2:16][CH:15]=[CH:14][CH:13]=2)[CH2:10][CH2:9]1 |f:0.1|

Inputs

Step One
Name
1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(propan-2-yl)pyridinium bromide
Quantity
1.55 g
Type
reactant
Smiles
[Br-].ClC1=CC=C(C=C1)C(C[N+]1=CC=C(C=C1)C(C)C)=O
Name
ethyl 2,2,7,7-tetramethyl-6-oxooct-4-ynoate
Quantity
1.04 g
Type
reactant
Smiles
CC(C(=O)OCC)(CC#CC(C(C)(C)C)=O)C
Name
TEA
Quantity
0.9 mL
Type
reactant
Smiles
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 23° C.
CUSTOM
Type
CUSTOM
Details
partitioned between Et2O and water
WASH
Type
WASH
Details
The organics are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude by flash chromatography (SiO2, hexanes to 10% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C1CCN2CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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